molecular formula C16H15F3N4O2S B11010290 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11010290
M. Wt: 384.4 g/mol
InChI Key: FYIPTTSFSWGLRO-UHFFFAOYSA-N
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Description

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a recognized potent and selective antagonist of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels that are increasingly implicated in a variety of physiological and pathophysiological processes. This compound exhibits high selectivity for TRPC5 over other TRP channels and related ion channels, making it a critical pharmacological tool for deconvoluting the complex roles of TRPC5 in cellular signaling. Its primary research value lies in the investigation of neurological conditions, as TRPC5 has been linked to anxiety-like behaviors, fear responses, and epileptiform activity in preclinical models. Furthermore, due to the expression of TRPC5 in the vascular endothelium and its role in regulating endothelial permeability, this inhibitor is utilized in cardiovascular research to explore mechanisms underlying pulmonary hypertension and other vascular remodeling diseases . By effectively blocking TRPC5-mediated calcium entry, this compound allows researchers to probe the channel's contribution to calcium signaling networks, disease etiology, and to validate TRPC5 as a potential therapeutic target for a range of disorders.

Properties

Molecular Formula

C16H15F3N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H15F3N4O2S/c1-2-12-21-22-15(26-12)20-14(25)9-6-13(24)23(8-9)11-5-3-4-10(7-11)16(17,18)19/h3-5,7,9H,2,6,8H2,1H3,(H,20,22,25)

InChI Key

FYIPTTSFSWGLRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis

Patent PL367275A1 discloses resin-bound synthesis of pyrrolidine-thiadiazole hybrids, though yields for the target compound remain unreported.

Optimization Challenges

  • Electron-Withdrawing Groups : Methyl carbamate enhances cyclization but requires deprotection with silica gel in methanol.

  • Byproduct Formation : N-Benzyl derivatives produce tar-like byproducts during thionyl chloride cyclization, necessitating chromatography.

  • Solvent Effects : Anhydrous conditions are critical; trace water reduces yields by 20–30%.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodStepsTotal YieldKey AdvantageLimitation
Hurd-Mori + EDC358%High thiadiazole purityMulti-step purification
Organocatalytic135%StereocontrolLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiadiazole and pyrrolidine moieties exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant growth inhibition. For instance:

Cell Line Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT11667.55
MDA-MB-23156.53

These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity against various bacterial strains. The presence of the thiadiazole ring enhances its lipophilicity, facilitating membrane penetration and thereby increasing its efficacy against pathogens.

Microbial Strain Activity
Bacillus cereusEffective
Bacillus thuringiensisEffective
Escherichia coliModerate

Studies have shown that modifications to the thiadiazole structure can significantly impact antimicrobial potency .

Anti-inflammatory Potential

In silico studies have suggested that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable interactions with the enzyme's active site, suggesting potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the compound's anticancer properties involved testing against multiple cancer cell lines using the MTT assay. The results demonstrated that compounds structurally similar to N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of thiadiazole were tested against gram-positive and gram-negative bacteria using disc diffusion methods. The findings indicated that compounds containing the thiadiazole moiety displayed enhanced activity against gram-positive bacteria compared to their gram-negative counterparts .

Mechanism of Action

The mechanism by which N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • **this compound
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to significant therapeutic applications.

Structural Characteristics

The compound can be broken down into its core structural components:

  • Thiadiazole Ring : A five-membered heterocyclic ring that imparts various biological properties.
  • Pyrrolidine Backbone : Contributes to the overall stability and bioactivity of the molecule.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Studies have demonstrated that thiadiazole derivatives can inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi; potential use in treating infections.
AnticancerInhibits growth in cancer cell lines; mechanism under investigation.
Anti-inflammatoryModulates inflammatory responses; potential applications in chronic diseases.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with disease states.
  • Receptor Modulation : It could interact with specific receptors to modulate cellular responses.
  • Oxidative Stress Reduction : Potential antioxidant properties may contribute to its anti-inflammatory effects.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Antimicrobial Efficacy :
    • A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and E. coli, showing significant inhibition at low concentrations .
  • Anticancer Activity :
    • Research on thiadiazole-based compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
  • Anti-inflammatory Effects :
    • In an animal model of inflammation, a related thiadiazole derivative reduced paw edema significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide, and how can purity be ensured?

  • Answer : The synthesis involves multi-step organic reactions, including condensation of thiadiazole intermediates with pyrrolidine derivatives. Critical steps include controlling temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) to optimize yields. Purification typically employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Purity is validated via HPLC (>98%) and thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR identify protons and carbons in the thiadiazole, pyrrolidine, and trifluoromethylphenyl groups. For example, the thiadiazole C=N resonance appears at ~160–165 ppm in 13^{13}C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Detects carbonyl (C=O) stretching (~1680–1720 cm1^{-1}) and C=N vibrations (~1550–1600 cm1^{-1}) .

Q. How does the trifluoromethylphenyl substituent influence the compound's physicochemical properties?

  • Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. LogP calculations (e.g., using ChemDraw) and experimental solubility studies in DMSO or aqueous buffers (pH 7.4) can quantify these effects .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields or impurities?

  • Answer :

  • Variables : Test temperature, solvent polarity, and catalyst loading (e.g., 4-dimethylaminopyridine for amide bond formation).
  • Statistical Models : Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) may reveal that yields peak at 70°C with 10 mol% catalyst.
  • Validation : Confirm reproducibility across three independent batches and characterize impurities via LC-MS .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

  • Answer :

  • Cross-Validation : Compare 1^1H NMR data with computational predictions (e.g., density functional theory (DFT) simulations).
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For instance, HMBC correlations can confirm connectivity between the thiadiazole and pyrrolidine moieties.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using slow evaporation in acetonitrile) .

Q. What biochemical assays are suitable for studying this compound's interaction with enzyme targets?

  • Answer :

  • Kinetic Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KdK_d) to enzymes like kinases or proteases.
  • Enzyme Inhibition : Monitor IC50_{50} values via colorimetric assays (e.g., ADP-Glo™ for kinases).
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by the compound’s electron-deficient thiadiazole core .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationDoE, RSM, HPLC purity trackingTemperature: 60–80°C; Catalyst: 5–15 mol%
Structural Validation1^1H/13^{13}C NMR, HRMS, X-ray crystallographyNMR solvent: DMSO-d6_6; Crystallization solvent: MeCN
Biological ActivitySPR, Fluorescence polarization, IC50_{50} assaysBuffer: PBS (pH 7.4); Assay time: 30–60 min

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